7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Nomenclature and Chemical Identity
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is systematically named according to IUPAC conventions as This compound , reflecting its bicyclic structure and substituent positions. Its molecular formula is C₉H₁₁Cl₂N , with a molecular weight of 204.094 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 73075-45-3 | |
| SMILES | ClC₁=CC₂=C(CCNC₂)C=C₁.Cl | |
| InChI Key | OGIAIXMUSSACDB-UHFFFAOYSA-N | |
| Synonyms | 7-Chloro-THIQ hydrochloride, Isoquinoline derivative 82771-60-6 |
The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its crystalline structure derives from the protonation of the secondary amine in the tetrahydroisoquinoline core, forming a chloride counterion.
Historical Context in Tetrahydroisoquinoline Research
Tetrahydroisoquinolines (THIQs) have been pivotal in medicinal chemistry since the 19th century, with early syntheses rooted in the Pomeranz-Fritsch reaction . This acid-catalyzed cyclization of benzalaminoacetals enabled access to isoquinoline scaffolds, later modified to produce THIQ derivatives. The introduction of chloro-substituents, as in 7-chloro-THIQ hydrochloride, emerged in the mid-20th century to study electronic effects on bioactivity.
Notably, THIQs gained prominence for their structural similarity to neurotransmitters like dopamine, driving research into their neurological applications. The hydrochloride salt form became standard in synthetic workflows due to its improved handling and crystallinity.
Structural Classification Within Heterocyclic Compounds
This compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic system comprising a benzene ring fused to a partially saturated piperidine ring. Key structural features include:
- Chloro Substituent : A chlorine atom at position 7 of the aromatic ring, which increases electron-withdrawing effects and influences reactivity.
- Hydrochloride Salt : The protonated amine enhances aqueous solubility, critical for pharmaceutical formulations.
Compared to non-chlorinated THIQs, this derivative exhibits altered electronic properties, affecting its participation in reactions such as electrophilic substitution and hydrogen bonding . Its planar aromatic region and non-planar piperidine moiety enable diverse intermolecular interactions.
General Significance in Organic Chemistry
This compound serves as a versatile intermediate in synthesizing complex alkaloids and pharmaceuticals. Applications include:
- Pharmaceutical Synthesis : As a precursor to vasodilators and neuroactive agents, leveraging the THIQ core’s affinity for biological targets.
- Methodology Development : Used to optimize cyclization and halogenation protocols, particularly in Bobbitt-modified Pomeranz-Fritsch reactions.
- Material Science : Its crystalline properties inform studies on salt formation and crystal engineering.
The table below summarizes its role in key reaction types:
This compound’s adaptability underscores its value in advancing synthetic and medicinal chemistry.
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIAIXMUSSACDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503765 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-45-3 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions . The reaction proceeds as follows:
C9H11N+SOCl2→C9H10ClN+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Corresponding nitrone
Reduction: 1,2,3,4-tetrahydroisoquinoline
Substitution: Substituted isoquinoline derivatives
Scientific Research Applications
Pharmaceutical Development
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy by acting on specific neurotransmitter systems. For instance, research has indicated its potential in developing treatments for conditions such as depression and anxiety by modulating dopamine and serotonin pathways .
Case Study: Neuroprotective Properties
A study highlighted the compound's role in the development of neuroprotective agents. Researchers utilized this compound to synthesize derivatives that exhibited significant inhibition of hPNMT (human phenylethanolamine N-methyltransferase), a target associated with various neurological diseases. The introduction of electron-withdrawing groups at the 7-position enhanced the inhibitory potency of these compounds .
Biochemical Research
In biochemical studies, this compound is employed to investigate the mechanisms of neurotransmitter action. Its ability to influence neurotransmitter levels makes it a valuable tool in understanding brain function and the underlying mechanisms of mental health disorders.
Data Table: Effects on Neurotransmitter Systems
| Compound | Target | Effect |
|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydroisoquinoline | Dopamine Receptors | Modulation of receptor activity |
| Derivative A | Serotonin Transporter | Inhibition leading to increased serotonin levels |
| Derivative B | Norepinephrine Receptors | Enhanced norepinephrine release |
Organic Synthesis
The compound is a versatile building block in organic chemistry. It facilitates the creation of complex molecular structures necessary for developing new materials and pharmaceuticals.
Case Study: Synthesis of Complex Molecules
Researchers have successfully synthesized various derivatives from this compound that serve as precursors for more complex compounds used in drug development .
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting and quantifying other substances. Its chemical properties aid in improving the accuracy and reliability of analytical methods.
Application Example: Chromatography
This compound has been used as a standard reference material in chromatographic techniques to ensure the precision of measurements in various chemical analyses .
Material Science
The compound finds applications in material science as well. It can be incorporated into polymer formulations to enhance material properties for use in coatings and adhesives.
Data Table: Material Properties Enhancement
| Property | Before Addition | After Addition |
|---|---|---|
| Tensile Strength | 50 MPa | 70 MPa |
| Flexibility | 30% elongation | 50% elongation |
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to act as a reversible inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase . This inhibition affects the synthesis of neurotransmitters, leading to various biological effects. The compound’s structure allows it to interact with specific binding sites on the target enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Tetrahydroisoquinoline Derivatives
Halogen substitution (Cl, Br, F, CF₃) at different positions significantly impacts physicochemical and biological properties.
Table 1: Halogenated Derivatives
Key Observations :
Functionally Modified Tetrahydroisoquinolines
Substituents like methoxy, nitro, and dimethylaminophenyl groups introduce distinct pharmacological profiles.
Table 2: Functionally Modified Derivatives
Key Observations :
- 6,7-Dimethoxy Derivative: Exhibits 3.3× greater anti-inflammatory activity than diclofenac sodium at 0.5 mg/kg, with a high therapeutic index . This highlights the importance of electron-donating groups (methoxy) and aromatic substituents (dimethylaminophenyl) in enhancing activity.
- Nitro Derivatives : Primarily used as precursors for carboxylic acid functionalization, enabling further chemical modifications .
Comparison with Papaverine
Papaverine, a structurally related isoquinoline alkaloid, serves as a benchmark for spasmolytic activity but lacks analgesic properties . Unlike 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl, papaverine’s mechanism involves phosphodiesterase inhibition, whereas the dimethoxy derivative’s efficacy suggests a distinct pathway .
Biological Activity
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Cl-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of 7-Cl-THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
7-Cl-THIQ possesses a bicyclic structure characterized by a chiral center at the 3-position. The presence of the chlorine atom at the 7-position contributes to its unique chemical properties and biological activities. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Biological Activities
Pharmacological Potential:
Research indicates that 7-Cl-THIQ exhibits a range of biological activities, including:
- Neuroprotective Effects: Compounds in the THIQ class have been studied for their potential in treating neurodegenerative disorders. For instance, 7-Cl-THIQ may act as an antagonist to orexin receptors, which are implicated in sleep disorders and neurodegenerative conditions .
- Antidepressant Activity: Some studies suggest that THIQ derivatives can modulate neurotransmitter systems involved in mood regulation. The structural modifications in 7-Cl-THIQ may enhance its efficacy as an antidepressant .
- Analgesic Properties: There is evidence supporting the analgesic effects of THIQ derivatives in models of pain, including neuropathic pain and post-operative pain .
Structure-Activity Relationship (SAR)
The biological activity of 7-Cl-THIQ can be attributed to specific structural features. A comparative analysis with related compounds reveals insights into its SAR:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 7 | Anti-inflammatory |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Analgesic |
| 6-Chloro-1,2-dihydroisoquinoline | Chlorine substitution at position 6 | Antimicrobial |
This table highlights how variations in substituents can influence the pharmacological profile of THIQ derivatives .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various THIQ derivatives. Notable findings include:
- Neuroprotective Mechanisms: A study demonstrated that 7-Cl-THIQ could protect neuronal cells from oxidative stress-induced apoptosis by modulating Bcl-2 expression and reducing caspase activity .
- In Vitro Studies: In vitro assays have shown that 7-Cl-THIQ effectively inhibits certain enzymes associated with neurodegeneration at nanomolar concentrations .
- ADMET Properties: Computational studies using ADMET/TOPKAT software indicated that 7-Cl-THIQ has favorable pharmacokinetic properties, including good solubility and blood-brain barrier penetration .
Q & A
Q. What are the recommended safety protocols for handling 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures, including:
- Use of chemical-resistant gloves (e.g., compliant with JIS T 8116) and protective eyewear (JIS T 8147) .
- Work in a fume hood to avoid inhalation, and wear long-sleeved clothing to minimize skin exposure .
- Store the compound in a cool, dry environment, segregated from incompatible substances. Follow institutional guidelines for hazardous chemical storage .
- In case of exposure, immediate first aid (e.g., rinsing eyes with water for 15 minutes) and medical consultation are required .
Q. Which analytical techniques are most effective for confirming the structural identity of this compound?
- Methodological Answer : Structural validation typically involves:
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond lengths/angles (e.g., C–C mean deviation: 0.002 Å) .
- NMR spectroscopy : and NMR to verify substituent positions and hydrogen environments.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can this compound be utilized as a reference standard in analytical method development?
- Methodological Answer :
- For HPLC/UPLC : Prepare calibration curves using serial dilutions in mobile-phase-compatible solvents. Validate linearity (R ≥ 0.995) and precision (%RSD < 2%) .
- In stability studies : Monitor degradation products under stress conditions (e.g., heat, light) and correlate with impurity profiles using validated chromatographic methods .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability and reproducibility?
- Methodological Answer :
- Apply Design of Experiments (DoE) : Vary parameters (e.g., reaction temperature, catalyst loading) to identify optimal conditions via response surface methodology .
- Implement process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates in real time .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Root-cause analysis : Re-examine computational models (e.g., DFT calculations) for overlooked steric or electronic effects. Validate with experimental kinetics (e.g., Arrhenius plots) .
- Cross-validation : Compare results across multiple techniques (e.g., crystallography, spectroscopy) to reconcile discrepancies .
Q. How can structural modifications of this compound enhance its utility in studying biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., substituent variations at the 7-chloro position) and assay activity against target enzymes .
- Molecular docking : Use software like AutoDock to predict binding affinities and guide synthetic priorities .
Q. What methodologies ensure safety when developing novel synthetic routes for this compound?
- Methodological Answer :
- Hazard operability (HAZOP) analysis : Identify risks (e.g., exothermic reactions) and design fail-safes (e.g., cooling systems) .
- Thermal stability testing : Perform differential scanning calorimetry (DSC) to detect decomposition risks during scale-up .
Q. How can this compound be integrated into a theoretical framework for studying isoquinoline derivatives in medicinal chemistry?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
